Cas no 883898-98-4 (2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester)

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester is a stable boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its neopentyl glycol moiety enhances hydrolytic stability, making it suitable for storage and handling under ambient conditions. The trifluoromethyl and cyano substituents contribute to its utility in synthesizing fluorinated and nitrile-containing aromatic compounds, which are valuable in pharmaceutical and agrochemical applications. This reagent offers improved solubility in organic solvents compared to its boronic acid counterpart, facilitating reaction efficiency. Its stability and functional group compatibility make it a preferred intermediate for constructing complex molecular architectures in medicinal chemistry and materials science.
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester structure
883898-98-4 structure
商品名:2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester
CAS番号:883898-98-4
MF:C13H13BNO2F3
メガワット:283.05402
MDL:MFCD08689554
CID:839872

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 化学的及び物理的性質

名前と識別子

    • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
    • Benzonitrile, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)-
    • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile
    • 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester
    • MDL: MFCD08689554
    • インチ: InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3
    • InChIKey: VJLXENOHERNTEB-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)COB(C2=CC=C(C=C2C#N)C(F)(F)F)OC1

計算された属性

  • せいみつぶんしりょう: 283.09900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 42.25000
  • LogP: 2.34528

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester セキュリティ情報

  • 危険物標識: Xi

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB232066-1 g
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; .
883898-98-4
1g
€351.60 2023-04-27
Apollo Scientific
PC7062-250mg
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester
883898-98-4
250mg
£118.00 2025-02-21
Chemenu
CM153956-250mg
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
883898-98-4 95%
250mg
$227 2023-02-01
TRC
C987833-10mg
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester
883898-98-4
10mg
$64.00 2023-05-18
abcr
AB232066-100 mg
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; .
883898-98-4
100MG
€212.00 2023-01-26
abcr
AB232066-1g
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; .
883898-98-4
1g
€372.50 2025-03-19
Ambeed
A653475-250mg
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
883898-98-4 95%
250mg
$57.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1244745-1g
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
883898-98-4 95%
1g
¥1407.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1244745-5g
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
883898-98-4 95%
5g
¥5632.00 2024-04-27
Chemenu
CM153956-1g
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
883898-98-4 95%
1g
$610 2023-02-01

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 合成方法

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 関連文献

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol esterに関する追加情報

Introduction to 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) and Its Applications in Modern Chemical Biology

The compound 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) represents a sophisticated derivative with significant potential in the field of chemical biology and pharmaceutical research. Boronic acid esters, particularly those featuring halogenated aromatic rings, have garnered considerable attention due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of both a cyano group and a trifluoromethyl substituent in the phenyl ring imparts unique electronic and steric properties, making this compound a versatile building block for the development of novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed an exponential growth in the use of boronic acid derivatives for drug discovery and development. These compounds are particularly valued for their ability to participate in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The neopentyl glycol ester functionality not only enhances solubility and stability but also provides a handle for further chemical manipulation, enabling the synthesis of increasingly intricate scaffolds.

One of the most compelling applications of this compound lies in its role as an intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged derivatives of 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The trifluoromethyl group, known for its ability to modulate metabolic stability and binding affinity, has been particularly instrumental in optimizing drug-like properties.

Recent studies have highlighted the utility of this compound in fragment-based drug design (FBDD), where small molecular fragments are screened for initial binding interactions with target proteins. The boronic acid moiety allows for facile coupling with heterocyclic cores or other aryl groups via cross-coupling reactions, facilitating the rapid assembly of lead compounds. Furthermore, the cyano group can serve as a point of diversification, enabling further functionalization through nucleophilic addition or metal-catalyzed transformations.

The neopentyl glycol ester portion of the molecule contributes to its overall chemical tractability by providing a flexible linker that can accommodate various synthetic strategies. This feature has been exploited in the development of libraries for high-throughput screening (HTS), where diversity-oriented synthesis is employed to generate structurally diverse compounds with enhanced biological activity. Such libraries have proven successful in identifying novel therapeutic agents with improved efficacy and reduced toxicity.

In addition to its applications in medicinal chemistry, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester has found utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The electron-withdrawing nature of both the cyano and trifluoromethyl groups makes this compound an attractive candidate for tuning electronic properties in conjugated polymers and small molecules.

The growing interest in fluorinated aromatic compounds stems from their ability to modulate pharmacokinetic profiles through effects on lipophilicity, metabolic stability, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to enhance their bioavailability and resistance to enzymatic degradation. In this context, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester serves as a valuable precursor for synthesizing fluorinated derivatives with tailored biological activities.

Advances in synthetic methodologies have further expanded the scope of applications for this compound. Transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling, have enabled the introduction of nitrogen- and sulfur-containing heterocycles at predefined positions within the molecule. These transformations have been instrumental in generating complex pharmacophores that exhibit potent interactions with biological targets.

The integration of computational chemistry into drug discovery has also played a pivotal role in optimizing derivatives of 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester. Molecular modeling techniques allow researchers to predict binding modes and optimize interactions between the compound and its target proteins or enzymes. This approach has accelerated the design process by identifying promising candidates early in the discovery pipeline.

In conclusion, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) represents a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for constructing novel bioactive molecules, while its compatibility with diverse synthetic strategies ensures its continued relevance in drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:883898-98-4)2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester
A862211
清らかである:99%/99%
はかる:1g/5g
価格 ($):186.0/743.0